Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate
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Overview
Description
Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate typically involves multiple steps. One common method starts with the esterification of 2-iodobenzoic acid to form methyl 2-iodobenzoate . This intermediate can then undergo further reactions, such as nitration and methoxylation, to introduce the nitro and methoxy groups, respectively. The final step often involves a coupling reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. Techniques such as continuous flow chemistry might be employed to enhance the scalability and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the iodine atom can yield various substituted derivatives.
Scientific Research Applications
Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry and biological research.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-iodobenzoate: Shares the iodine and ester functional groups but lacks the nitro and methoxy groups.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Contains similar methoxy and iodine groups but differs in overall structure and functional groups.
Uniqueness
Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
5025-65-0 |
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Molecular Formula |
C17H14INO5 |
Molecular Weight |
439.20 g/mol |
IUPAC Name |
methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate |
InChI |
InChI=1S/C17H14INO5/c1-23-16-9-5-8-14(18)13(16)10-15(19(21)22)11-6-3-4-7-12(11)17(20)24-2/h3-10H,1-2H3 |
InChI Key |
RUDGJGVOFSGKJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)I)C=C(C2=CC=CC=C2C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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